N-(2-methoxyethyl)-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid
Overview
Description
N-(2-methoxyethyl)-3-(4-methyl-2-nitrophenoxy)propan-1-amine; oxalic acid is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a primary amine group, a nitrophenoxy group, and an oxalic acid moiety, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(4-methyl-2-nitrophenoxy)propan-1-amine typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group to the aromatic ring.
Etherification: Formation of the phenoxy ether linkage.
Amine Introduction: Addition of the amine group to the propan-1-amine backbone.
Oxalic Acid Addition: Formation of the oxalic acid salt.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Amines: Reduction of the nitro group.
Substituted Phenols: Substitution reactions on the aromatic ring.
Scientific Research Applications
N-(2-methoxyethyl)-3-(4-methyl-2-nitrophenoxy)propan-1-amine; oxalic acid may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-3-(4-methylphenoxy)propan-1-amine: Lacks the nitro group.
N-(2-methoxyethyl)-3-(4-nitrophenoxy)propan-1-amine: Lacks the methyl group.
N-(2-methoxyethyl)-3-(4-methyl-2-nitrophenoxy)propan-1-amine: Without oxalic acid.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methyl-2-nitrophenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4.C2H2O4/c1-11-4-5-13(12(10-11)15(16)17)19-8-3-6-14-7-9-18-2;3-1(4)2(5)6/h4-5,10,14H,3,6-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJLMQQGQLNZPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNCCOC)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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